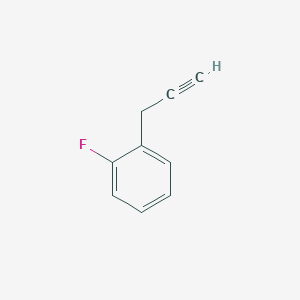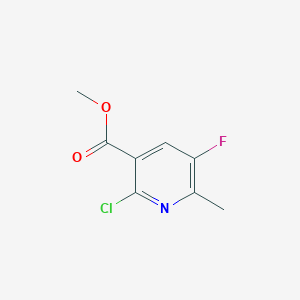
Methyl 2-Chloro-5-fluoro-6-methylnicotinate
概要
説明
“Methyl 2-Chloro-5-fluoro-6-methylnicotinate” is a chemical compound that belongs to the family of Nicotinates. It has a molecular formula of C8H7ClFNO2 and a molecular weight of 203.60 . It is a synthetic compound that has gained attention in the scientific community.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H7ClFNO2 . This indicates that the compound contains eight carbon atoms, seven hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and two oxygen atoms .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C . The compound is 98% pure .科学的研究の応用
Organic Synthesis and Chemical Transformations
One area of application involves the development of novel methodologies for the synthesis and functionalization of complex molecules. For example, the use of selectfluor and deoxo-fluor-mediated rearrangements has been explored for creating new molecules with potential applications in pharmaceuticals and agrochemicals. This includes the stereoselective synthesis of difunctionalized azabicyclohexanes, demonstrating the versatility of fluoro and chloro substituents in enabling complex molecular transformations (Krow et al., 2004).
Medicinal Chemistry and Drug Development
In medicinal chemistry, the synthesis of fluorinated and chlorinated intermediates plays a crucial role in the development of new drugs. The synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, an important intermediate for biologically active anticancer drugs, exemplifies the importance of such compounds in drug synthesis pathways. This research highlights efficient synthetic routes and optimization strategies for producing key intermediates (Zhang et al., 2019).
Physical Chemistry and Material Science
Investigations into the physical properties of chloro- and fluoro-substituted molecules also provide insights into their potential applications in material science. Studies on the barriers to methyl torsion in substituted toluenes, for instance, contribute to our understanding of molecular dynamics and can influence the design of molecular materials with specific electronic or optical properties (Walker et al., 1996).
Synthesis of Intermediates for Pesticides and Herbicides
The development of novel synthesis routes for compounds used as intermediates in the preparation of pesticides and herbicides is another significant area. For example, the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a compound useful in the preparation of various agrochemicals, underscores the utility of chloro- and fluoro-substituted nicotinates in creating potent agricultural chemicals (Du et al., 2005).
生化学分析
Biochemical Properties
Methyl 2-Chloro-5-fluoro-6-methylnicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, thereby modulating biochemical reactions . The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals interactions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it may alter gene expression patterns, resulting in the upregulation or downregulation of specific genes . These changes can impact cellular metabolism, affecting the production and utilization of energy within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific proteins or enzymes, leading to inhibition or activation of their activity. For example, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site . Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic activity. These interactions can also lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It may degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in cell growth and differentiation. These temporal effects are crucial for understanding the compound’s behavior in various experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and organ toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux, altering the flow of metabolites through different pathways . This can lead to changes in metabolite levels, impacting cellular function and overall metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of the compound within tissues can also affect its overall effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications This localization can impact its function, as it may interact with different biomolecules depending on its location
特性
IUPAC Name |
methyl 2-chloro-5-fluoro-6-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-4-6(10)3-5(7(9)11-4)8(12)13-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARWZYFWYNJHOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1465977.png)


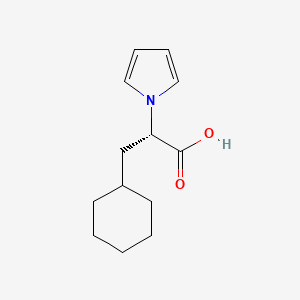

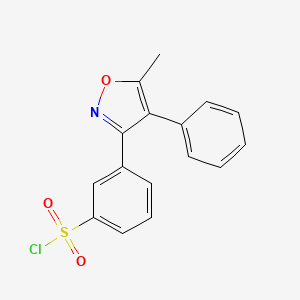


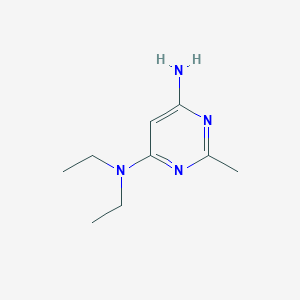
![5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol](/img/structure/B1465994.png)


